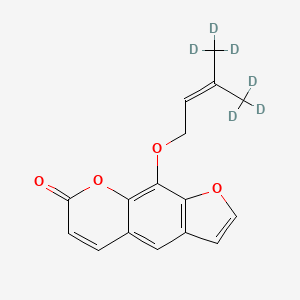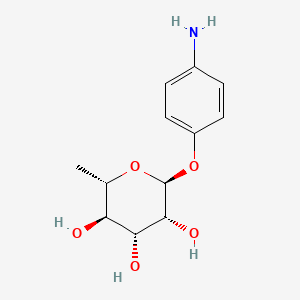
4-Aminophenyl 6-deoxy-|A-L-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl 6-deoxy-α-L-mannopyranoside is a glycoside compound that can be isolated from the seeds of Camellia oleifera . It has a molecular formula of C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is primarily used in scientific research and has shown potential in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside typically involves the glycosylation of 4-aminophenol with a suitable mannopyranosyl donor under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate .
Industrial Production Methods
. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl 6-deoxy-α-L-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminophenyl 6-deoxy-α-L-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme-related diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved often include those related to carbohydrate metabolism and glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl β-D-glucopyranoside
- 4-Aminophenyl α-D-galactopyranoside
- 4-Aminophenyl β-D-mannopyranoside
Uniqueness
4-Aminophenyl 6-deoxy-α-L-mannopyranoside is unique due to its specific glycosidic linkage and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9-,10+,11+,12-/m0/s1 |
InChI Key |
CITVZWPAGDTXQI-UOAXWKJLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


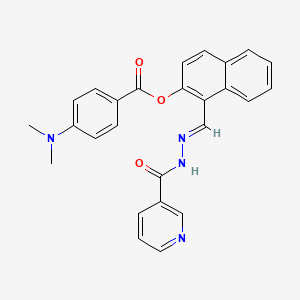
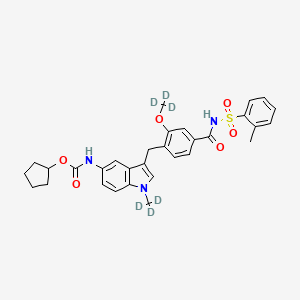
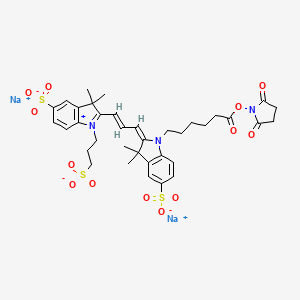


![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
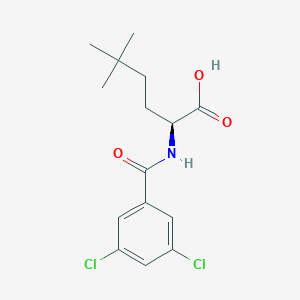
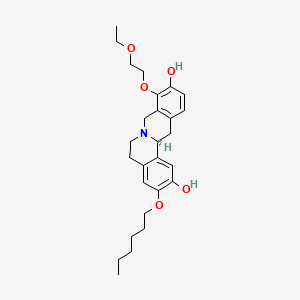
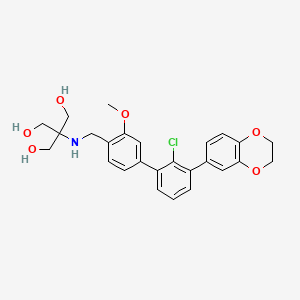
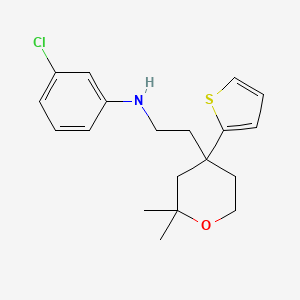
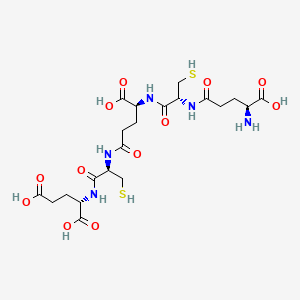
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
